molecular formula C12H18O3 B600528 (+/-)-Jasmonic acid CAS No. 3572-66-5

(+/-)-Jasmonic acid

Cat. No.: B600528
CAS No.: 3572-66-5
M. Wt: 210.27
InChI Key:
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Description

(+/-)-Jasmonic acid is an organic compound with the molecular formula C12H18O3. It is a derivative of jasmonic acid, a plant hormone involved in various physiological processes. This compound is known for its role in plant defense mechanisms and growth regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Jasmonic acid typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method includes the reaction of cyclopentanone with pent-2-enal under acidic conditions to form the cyclopentyl ring. Subsequent oxidation and esterification steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Jasmonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted cyclopentyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(+/-)-Jasmonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (+/-)-Jasmonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-Jasmonic acid is unique due to its specific structural features and its role in the jasmonate signaling pathway. Its ability to modulate plant defense mechanisms and growth makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017291
Record name (+/-)-Jasmonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77026-92-7
Record name (+/-)-Jasmonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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